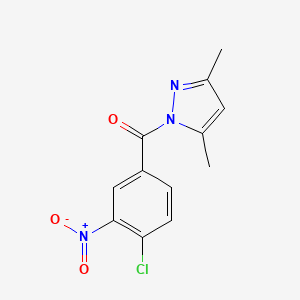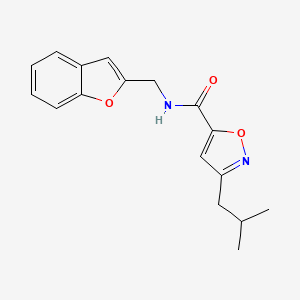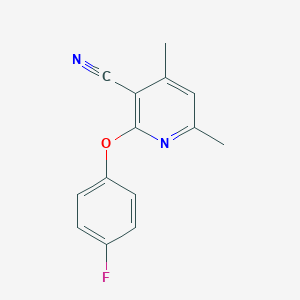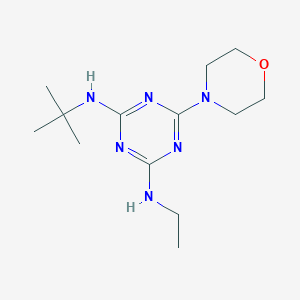
1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives involves specific reactions that combine different chemical entities to form the desired compound. For example, the synthesis of related pyrazole compounds has been achieved through various methods, including cyclocondensation and reactions with acyl chlorides, showcasing the versatile approaches to creating these compounds (Channar et al., 2019; Kurihara et al., 1976).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, providing insights into the spatial arrangement and electronic properties of the molecules (Evecen et al., 2016; Demir et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. Studies have shown that these compounds participate in hydrogen-bonded interactions, aromatic nucleophilic substitution, and reactions with nitroolefins, among others, indicating a rich chemistry that can lead to diverse derivatives with unique properties (Portilla et al., 2007; Sapegin et al., 2012; Deng & Mani, 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application and handling. These properties are influenced by the compound's molecular structure and the presence of specific functional groups, affecting their behavior in different environments (Kumarasinghe et al., 2009; Ishida et al., 2001).
Chemical Properties Analysis
The chemical properties of “1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole” can be inferred from studies on related compounds, including their electronic characteristics, charge distribution, and interaction capabilities. For instance, analyses using DFT calculations and NBO analysis provide deep insights into the electronic structure, charge transfer mechanisms, and resonance interactions within these molecules (Demir et al., 2016; Channar et al., 2019).
References:
科学的研究の応用
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of pyrazole derivatives. One study involved the synthesis of new azo Schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations. These compounds were synthesized using the condensation reaction between p-nitrobenzaldehyde and (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine. The compounds were characterized using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, and their experimental spectral analyses were supported by theoretical calculations based on density functional theory (DFT) (Özkınalı et al., 2018).
Another study focused on the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution - Smiles rearrangement - denitrocyclization process. This process provided pyrazolo-fused dibenzo[b,f][1,4]oxazepines as a single regioisomer (Sapegin et al., 2012).
DNA Interaction and Molecular Docking
Research on the interaction of pyrazole derivatives with DNA and their molecular docking studies reveals their potential in biomedical applications. One study synthesized novel mixed ligand metal complexes with pyrazole derivatives and investigated their binding nature with calf thymus DNA. The results indicated that the synthesized complexes interact with DNA through an intercalative mode, suggesting potential applications in drug design and molecular biology (Arunadevi et al., 2017).
Applications in Catalysis
The synthesis of pyrazole derivatives has also been explored for their potential applications in catalysis. For example, dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing [Ni2(μ-OH)] cores have been identified as highly efficient catalysts for the coupling of aryl chlorides. These complexes demonstrate excellent catalytic activities in Suzuki−Miyaura and Kumada−Corriu coupling reactions, highlighting their significance in synthetic chemistry (Zhou et al., 2008).
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-10(13)11(6-9)16(18)19/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERKGDLYXXCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)


![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

